molecular formula C7H7N3S B12978801 Thieno[3,2-d]pyrimidin-6-ylmethanamine

Thieno[3,2-d]pyrimidin-6-ylmethanamine

Cat. No.: B12978801
M. Wt: 165.22 g/mol
InChI Key: JLHQNCRBSOTDJC-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-6-ylmethanamine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which combines a thiophene ring fused with a pyrimidine ring, makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidin-6-ylmethanamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the starting materials in the presence of a primary amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidin-6-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been found to inhibit the PI3K pathway, which is crucial in cell growth and survival. The compound can bind to the active site of enzymes, blocking their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison: Thieno[3,2-d]pyrimidin-6-ylmethanamine stands out due to its unique substitution pattern, which can lead to different biological activities compared to other thienopyrimidine derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

thieno[3,2-d]pyrimidin-6-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H,2,8H2

InChI Key

JLHQNCRBSOTDJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=CN=C21)CN

Origin of Product

United States

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